![molecular formula C10H7BrN2O2 B1383064 3-Bromo-5-(imidazol-1-yl)benzoic acid CAS No. 1596778-10-7](/img/structure/B1383064.png)
3-Bromo-5-(imidazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(imidazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7BrN2O2 . It has a molecular weight of 267.08 . The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(imidazol-1-yl)benzoic acid is 1S/C10H7BrN2O2/c11-8-3-7 (10 (14)15)4-9 (5-8)13-2-1-12-6-13/h1-6H, (H,14,15) . This indicates the presence of a bromine atom, an imidazole ring, and a carboxylic acid group in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-(imidazol-1-yl)benzoic acid are not mentioned in the literature, imidazole derivatives are known to show a wide range of biological activities . They have been used in the synthesis of various drugs .Physical And Chemical Properties Analysis
3-Bromo-5-(imidazol-1-yl)benzoic acid has a molecular weight of 267.08 . The compound is likely to be a solid at room temperature, given that imidazole is a white or colorless solid .Scientific Research Applications
Pharmaceutical Drug Synthesis
3-Bromo-5-(imidazol-1-yl)benzoic acid: is a key intermediate in the synthesis of various pharmaceutical drugs. The imidazole ring is a common motif in many therapeutic agents due to its resemblance to the essential biological building blocks of DNA and RNA. Drugs containing the imidazole ring exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties .
Agrochemical Development
The compound’s structural features make it suitable for the development of agrochemicals. Its imidazole core can be functionalized to create compounds that act as fungicides, herbicides, and insecticides, providing protection for crops and improving agricultural productivity .
Material Science
In material science, 3-Bromo-5-(imidazol-1-yl)benzoic acid can be used to synthesize functional materials with potential applications in electronics and nanotechnology. The imidazole ring can interact with various metals and organic frameworks, leading to the development of novel materials with unique electrical and optical properties .
Dye Synthesis for Solar Cells
The imidazole derivatives are utilized in the synthesis of dyes for solar cells. These dyes can absorb sunlight and convert it into electricity, and the imidazole ring’s ability to bind with metal ions is particularly useful in creating efficient and stable dye-sensitized solar cells .
Catalysis
Imidazole derivatives serve as ligands in catalytic reactions. They can stabilize transition states and activate substrates, making them valuable in catalysis, including applications in green chemistry where they help in developing more environmentally friendly processes .
Biomedical Research
In biomedical research, the imidazole ring is used to design diagnostic agents and imaging compounds. It can be incorporated into molecules that bind specifically to certain biological targets, aiding in the visualization and diagnosis of diseases .
Future Directions
Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . As such, future research may focus on exploring the potential applications of 3-Bromo-5-(imidazol-1-yl)benzoic acid in drug development and other areas of chemistry .
properties
IUPAC Name |
3-bromo-5-imidazol-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGAQUXKDNULN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(imidazol-1-yl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.